N,N-DIETHYL-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps. One common method includes the reaction of N,N-diethyl-4-nitroaniline with ethylamine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-DIETHYL-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism by which N,N-DIETHYL-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-DIETHYL-4-NITROANILINE
- N,N-DIETHYL-4-AMINOBENZENESULFONAMIDE
- N,N-DIETHYL-4-CHLOROANILINE
Uniqueness
N,N-DIETHYL-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-[4-(ethylsulfamoyl)phenyl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-4-20-28(26,27)17-9-7-16(8-10-17)21-18(24)15-11-13-23(14-12-15)19(25)22(5-2)6-3/h7-10,15,20H,4-6,11-14H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPNXSMQYIZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.